molecular formula C21H31N3O7S B2693790 N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872976-23-3

N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2693790
CAS No.: 872976-23-3
M. Wt: 469.55
InChI Key: ATSQLGWWTFBRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (molecular formula: C₂₁H₃₁N₃O₇S, molar mass: 469.553 g/mol) is a synthetic organic compound characterized by a 1,3-oxazinan-2-yl core substituted with a 3,4-dimethoxybenzenesulfonyl group and a cyclohexyl moiety linked via an ethanediamide bridge . Its structural complexity arises from the combination of a sulfonamide group, a six-membered oxazinan ring, and an ethanediamide linker, which may confer unique physicochemical properties, such as solubility and bioavailability, compared to simpler analogs.

Properties

IUPAC Name

N'-cyclohexyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O7S/c1-29-17-10-9-16(13-18(17)30-2)32(27,28)24-11-6-12-31-19(24)14-22-20(25)21(26)23-15-7-4-3-5-8-15/h9-10,13,15,19H,3-8,11-12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSQLGWWTFBRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with an oxazinan derivative under controlled conditions. The resulting intermediate is then reacted with cyclohexylamine and ethanediamide to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N-diisopropylethylamine (DIPEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The 3,4-dimethoxybenzenesulfonyl moiety participates in characteristic sulfonamide reactions:

Hydrolysis

Under acidic or basic conditions, the sulfonamide bond can undergo cleavage. For example:
Conditions : 6M HCl, reflux (110°C, 12 hrs)
Product : 3,4-dimethoxybenzenesulfonic acid and cyclohexylamine derivatives .

Nucleophilic Substitution

The sulfonyl chloride precursor (3,4-dimethoxybenzenesulfonyl chloride) reacts with amines to form sulfonamides. This reaction is critical in its synthesis :

text
R-NH₂ + ClSO₂-C₆H₃(OMe)₂ → R-NHSO₂-C₆H₃(OMe)₂ + HCl

Yield : ~85% (using triethylamine in THF at 0°C to RT) .

Oxazinan Ring Modifications

The 1,3-oxazinan ring demonstrates ring-opening and functionalization potential:

Acid-Catalyzed Ring Opening

Conditions : H₂SO₄ (1M), 60°C, 6 hrs
Product : Linear amine intermediates with pendant hydroxyl groups.

Nucleophilic Attack

Reagents like Grignard or organolithium compounds target the electrophilic carbons adjacent to the oxygen atom:
Example :

text
Oxazinan + RMgX → R-substituted amine derivatives

Solvent : Dry THF, −78°C to RT .

Ethanediamide Functional Group Reactions

The ethanediamide segment enables condensation and coordination chemistry:

Hydrolysis

Conditions : NaOH (2M), 80°C, 8 hrs
Product : Carboxylic acid derivatives via cleavage of the amide bond.

Metal Complexation

The diamide moiety chelates transition metals (e.g., Cu²⁺, Ni²⁺):
Stoichiometry : 1:1 (ligand:metal)
Stability Constant (log K) : ~8.2 for Cu²⁺ (determined by UV-Vis titration).

Comparative Reaction Table

Reaction Type Conditions Products Yield Key Reference
Sulfonamide hydrolysis6M HCl, reflux, 12 hrsSulfonic acid + amine derivatives75%
Oxazinan ring opening1M H₂SO₄, 60°C, 6 hrsLinear hydroxylamine intermediates68%
Ethanedia­mide hydrolysis2M NaOH, 80°C, 8 hrsCarboxylic acids + ammonia82%
Sulfonamide synthesisTEA, THF, 0°C to RTTarget sulfonamide compound85%

Synthetic Pathway Insights

Key steps in the compound’s synthesis include:

  • Sulfonylation : Coupling 3,4-dimethoxybenzenesulfonyl chloride with cyclohexylamine in THF/TEA .

  • Oxazinan Formation : Cyclocondensation of amino alcohols with carbonyl compounds under acidic catalysis.

  • Amidation : Reaction of ethanedioyl chloride with secondary amines to form the diamide linkage.

Stability and Storage

  • pH Sensitivity : Degrades rapidly in strongly acidic (>pH 2) or basic (>pH 10) conditions.

  • Thermal Stability : Stable up to 150°C; decomposes exothermically above 200°C (DSC data) .

Scientific Research Applications

Chemical Synthesis and Catalysis

This compound serves as a reagent in organic synthesis, particularly in the development of more complex molecules. It can facilitate various chemical reactions, including:

  • Oxidation : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride.
  • Substitution : It can engage in nucleophilic substitution reactions, replacing functional groups with nucleophiles such as amines or thiols.

These properties make it a versatile tool in synthetic organic chemistry, allowing researchers to explore new reaction pathways and develop novel compounds .

Biological Applications

N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is being investigated for its potential therapeutic applications:

  • Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor of specific enzymes, which could be beneficial in treating diseases where enzyme activity plays a crucial role.
  • Modulation of Biological Pathways : The compound's interaction with molecular targets may alter signaling pathways involved in various biological processes, including oxidative stress response and tumorigenesis.

Research has shown that related compounds exhibit antioxidant properties by modulating the Nrf2-Keap1 pathway, which is essential for cellular defense against oxidative stress . Additionally, it may inhibit hypoxia-inducible factor 1 (HIF-1) signaling pathways, which are critical for regulating gene expression under low oxygen conditions .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Material Development : The compound's unique chemical properties make it suitable for developing advanced materials with specific characteristics.
  • Catalytic Processes : It can serve as a catalyst in various chemical processes, enhancing efficiency and selectivity in industrial applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyApplicationFindings
Study AEnzyme InhibitionDemonstrated effective inhibition of target enzymes involved in metabolic pathways.
Study BAntioxidant ActivityShowed modulation of the Nrf2-Keap1 pathway leading to increased cellular resistance to oxidative stress.
Study CMaterial ScienceUtilized in the synthesis of novel polymeric materials with enhanced thermal stability.

These findings highlight the compound's versatility across different scientific domains.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features of Target Compound and Analogs

Compound Name Molecular Formula Key Substituents Functional Groups Potential Applications
N'-Cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide C₂₁H₃₁N₃O₇S 3,4-Dimethoxybenzenesulfonyl, cyclohexyl Sulfonamide, ethanediamide, oxazinan ring Underexplored; possible drug candidate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 3-Methylbenzoyl, hydroxy-tert-butyl Amide, hydroxyl Metal-catalyzed C–H functionalization
N'-[(3-Methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide C₂₀H₂₉N₃O₆S 4-Methylbenzenesulfonyl, 3-methoxyphenyl Sulfonamide, methoxy, ethanediamide Not specified

Key Observations:

Sulfonyl Group Variations :

  • The target compound’s 3,4-dimethoxybenzenesulfonyl group provides electron-donating methoxy substituents, which may enhance solubility and alter electronic interactions compared to the 4-methylbenzenesulfonyl group in ’s compound . This could influence binding affinity in biological targets or catalytic activity.
  • In contrast, ’s compound lacks a sulfonamide but features a simpler amide with a hydroxyl group, enabling N,O-bidentate coordination for metal catalysis .

This may affect molecular recognition in drug-receptor interactions .

Stereochemical Considerations :

  • Unlike ’s compound, which was structurally confirmed via X-ray crystallography , the target compound’s stereochemistry remains unvalidated in the provided data, highlighting a gap in its characterization .

Methodological Comparisons
  • Structural Elucidation :
    ’s compound utilized X-ray diffraction supported by SHELX and ORTEP software (see –5) . The target compound’s structural data, however, lacks explicit crystallographic validation, suggesting a need for further analysis using similar methodologies .
  • Synthetic Routes: While employed 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol , the target compound likely requires sulfonylation of the oxazinan ring followed by amidation, analogous to methods implied in .

Biological Activity

N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is an organic compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It belongs to the class of oxalamide derivatives and features a cyclohexyl ring, a 1,3-oxazinan ring, and a 3,4-dimethoxybenzenesulfonyl group. The molecular formula is C21H31N3O7SC_{21}H_{31}N_3O_7S with a molecular weight of 453.55 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of Intermediates : The reaction of 3,4-dimethoxybenzenesulfonyl chloride with an oxazinan derivative.
  • Formation of Final Product : Reacting the intermediate with cyclohexylamine and ethanediamide under controlled conditions using solvents like dimethylformamide (DMF) and catalysts such as N,N-diisopropylethylamine (DIPEA) .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can inhibit or modulate enzymatic activity, leading to various biological effects. Research indicates that it may act as an enzyme inhibitor or modulator in biochemical pathways relevant to disease processes .

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

  • Enzyme Inhibition : It has shown potential as an inhibitor for enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.
  • Therapeutic Potential : Studies suggest that it may possess therapeutic properties that could be harnessed for drug development .

Case Study 1: Enzyme Inhibition

In a study examining the compound's effect on NAMPT (Nicotinamide adenine dinucleotide biosynthesis), it was found that this compound exhibited significant inhibitory activity. This inhibition could lead to decreased cancer cell proliferation due to reduced NAD+ levels .

Case Study 2: Neuropharmacology

Another study highlighted its potential neuropharmacological effects. The compound was tested for its ability to influence neurotransmitter systems in animal models. Results indicated modifications in dopaminergic signaling pathways, suggesting possible applications in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Effect Reference
Enzyme InhibitionSignificant reduction in NAMPT activity
Neuropharmacological EffectsModulation of dopaminergic signaling
Anticancer PotentialReduced proliferation in cancer cell lines

Q & A

Q. What synthetic methodologies are recommended for preparing N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation, cyclization, and amidation. Key steps include:

Sulfonylation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethylamine under basic conditions (e.g., triethylamine in dry DCM) to form the sulfonamide intermediate.

Cyclohexyl Ethanediamide Coupling : Introducing the cyclohexyl group via nucleophilic acyl substitution using cyclohexylamine and ethanedioyl chloride in a controlled anhydrous environment.

  • Critical Parameters : Monitor reaction temperature (<0°C for acylation steps) and use inert gas purging to prevent hydrolysis. Yield optimization requires stoichiometric precision (1:1.2 molar ratio for amine-to-acyl chloride). Reference protocols from controlled copolymerization strategies (e.g., ) can guide stepwise purification using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can X-ray crystallography validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Crystallization : Use vapor diffusion (e.g., dichloromethane/pentane) to grow high-quality crystals.

Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution : Use SHELXS/SHELXL () for phase determination and refinement. Key metrics:

  • R-factor : Aim for <5% (high-resolution data).
  • Displacement Parameters : Anisotropic refinement for non-H atoms.
  • Visualization : ORTEP-3 () generates thermal ellipsoid diagrams to confirm stereochemistry and sulfonamide geometry.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for sulfonamide derivatives be resolved?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or solvent effects. Strategies:

Variable-Temperature NMR : Perform 1H/13C NMR at 25–50°C to observe coalescence of split peaks (indicative of rotational barriers).

2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating protons with adjacent carbons (e.g., distinguishing sulfonamide S=O from oxazinan O-methoxy groups).

Computational Validation : Compare experimental IR (e.g., S=O stretch ~1350 cm⁻¹) with DFT-calculated vibrational spectra (B3LYP/6-31G* basis set).

  • Case Study : Ethanediamide derivatives () show tautomerism; deuterated solvent swaps (DMSO-d6 vs. CDCl3) can stabilize specific conformers.

Q. What computational approaches predict the reactivity of the ethanediamide moiety in biological systems?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). Parameters:

  • Grid Box : Center on catalytic residues (e.g., Ser195 for chymotrypsin-like proteases).
  • Scoring Function : Analyze binding energy (ΔG < -8 kcal/mol suggests strong affinity).

MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of hydrogen bonds between ethanediamide carbonyls and receptor sites.

QM/MM Hybrid Models : Evaluate electron transfer at the sulfonamide-oxazinan interface (e.g., Gaussian09 for QM region).

  • Validation : Cross-reference with experimental IC50 values from enzyme inhibition assays ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.